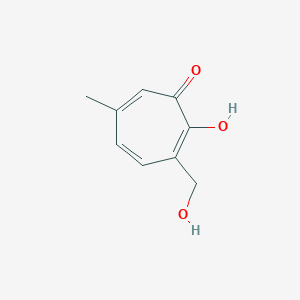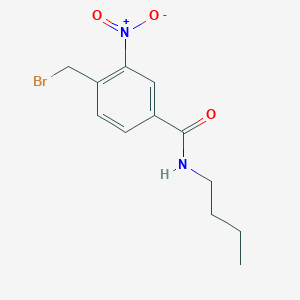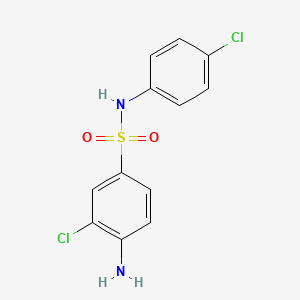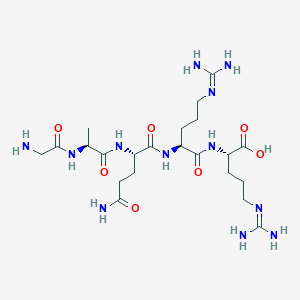![molecular formula C14H15NO6 B12599631 Dimethyl {[(1E)-N-benzoylethanimidoyl]oxy}propanedioate CAS No. 917598-73-3](/img/structure/B12599631.png)
Dimethyl {[(1E)-N-benzoylethanimidoyl]oxy}propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl {[(1E)-N-benzoylethanimidoyl]oxy}propanedioate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules. The compound’s molecular formula is C14H15NO5, and it is recognized for its potential in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl {[(1E)-N-benzoylethanimidoyl]oxy}propanedioate typically involves the esterification of malonic acid derivatives with benzoyl ethyl imidate. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Dimethyl {[(1E)-N-benzoylethanimidoyl]oxy}propanedioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.
Scientific Research Applications
Dimethyl {[(1E)-N-benzoylethanimidoyl]oxy}propanedioate has numerous applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic properties.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl {[(1E)-N-benzoylethanimidoyl]oxy}propanedioate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The pathways involved in these interactions are complex and depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl malonate
- Diethyl malonate
- Methyl benzoylformate
Comparison
Dimethyl {[(1E)-N-benzoylethanimidoyl]oxy}propanedioate is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Compared to similar compounds like dimethyl malonate and diethyl malonate, it offers distinct reactivity and potential for forming complex molecules. Its benzoyl group provides additional sites for chemical modification, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
917598-73-3 |
|---|---|
Molecular Formula |
C14H15NO6 |
Molecular Weight |
293.27 g/mol |
IUPAC Name |
dimethyl 2-(N-benzoyl-C-methylcarbonimidoyl)oxypropanedioate |
InChI |
InChI=1S/C14H15NO6/c1-9(15-12(16)10-7-5-4-6-8-10)21-11(13(17)19-2)14(18)20-3/h4-8,11H,1-3H3 |
InChI Key |
PQSVVWNGTGWNQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC(=O)C1=CC=CC=C1)OC(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Phenylsulfonyl)-1-(3-pyrrolidinylmethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12599557.png)





![3,3'-(Dodecane-1,12-diyl)bis[5-(pyrrolidin-1-yl)-1,2,4-oxadiazole]](/img/structure/B12599590.png)






![2-[2-(4-methoxyphenyl)ethylcarbamoyl]benzoic Acid](/img/structure/B12599632.png)
